

The Foundational Role of NMR in Structural Elucidation

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Compound of Interest

Compound Name: 5-Vinyl-1H-indole

CAS No.: 77132-99-1

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NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei—primarily ^1H (protons) and ^{13}C —it allows for the determination of atom connectivity, the chemical environment of each atom, and the stereochemical relationships between them. For a molecule like **5-Vinyl-1H-indole**, with its distinct aromatic and vinylic systems, NMR provides a definitive structural fingerprint.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.^[1] The following protocols are designed to yield high-resolution spectra for small organic molecules like **5-Vinyl-1H-indole**.

Detailed Experimental Protocol: Sample Preparation

- **Analyte Purity:** Ensure the **5-Vinyl-1H-indole** sample is of high purity. Residual solvents or reaction byproducts will appear in the spectrum and complicate analysis.

- **Mass Determination:** Accurately weigh the sample. For ^1H NMR, 5-10 mg is typically sufficient.^[2] For the less sensitive ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.^[3]
- **Solvent Selection:** Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl_3) is an excellent first choice for many non-polar to moderately polar organic compounds. Other common options include DMSO- d_6 or Acetone- d_6 .^[3] The deuterated solvent prevents a large, overwhelming solvent signal in the ^1H spectrum and is used by the spectrometer for field-frequency stabilization (the "lock").^[1]
- **Dissolution & Transfer:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.^[4] Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.^[1]
- **Internal Standard (Optional but Recommended):** Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), directly to the sample. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference point for both ^1H and ^{13}C spectra in organic solvents.

Detailed Experimental Protocol: NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

Parameter	¹ H NMR Acquisition	¹³ C NMR Acquisition	Rationale
Pulse Program	zg30	zgpg30	A standard 30° pulse is used to allow for faster repetition rates without saturating the signals, balancing signal intensity and experiment time.[5]
Spectral Width (SW)	~16 ppm	~240 ppm	The spectral width must encompass all expected proton or carbon signals for the molecule.[6]
Acquisition Time (AQ)	2 - 4 seconds	1 - 2 seconds	A longer acquisition time provides better digital resolution, leading to sharper peaks.[6]
Relaxation Delay (D1)	2 - 5 seconds	2 seconds	This is the time allowed for nuclear spins to return to equilibrium before the next pulse. For quantitative analysis, this delay must be at least 5 times the longest T1 relaxation time.[7]
Number of Scans (NS)	8 - 16	128 - 1024+	Due to the low natural abundance of ¹³ C (~1.1%), significantly more scans are needed to achieve an adequate signal-to-

noise ratio compared to ^1H NMR.[8]

Decoupling

N/A

Proton Broadband
Decoupling

During ^{13}C acquisition, irradiating all proton frequencies collapses ^{13}C - ^1H coupling, simplifying the spectrum to single lines for each unique carbon and providing a signal boost via the Nuclear Overhauser Effect (NOE).[8]

Structural Analysis of 5-Vinyl-1H-indole

The structure of **5-Vinyl-1H-indole** presents several distinct regions that give rise to characteristic signals in both ^1H and ^{13}C NMR spectra. The atom numbering scheme used in the following analysis is presented below.

Caption: Structure and numbering of **5-Vinyl-1H-indole**.

^1H NMR Spectrum Analysis

The proton spectrum can be divided into three key regions: the N-H proton, the aromatic protons on the indole ring, and the protons of the vinyl group.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
N-H (1)	8.1 - 8.3	broad singlet (br s)	-	The N-H proton is acidic, often exchanges with trace water, and experiences quadrupole broadening from the nitrogen nucleus, resulting in a broad signal.[9]
H-2	7.2 - 7.3	triplet (t) or dd	$J_{2,3} \approx 3.1$, $J_{2,1} \approx 2.0$	Coupled to H-3 and the N-H proton.
H-3	6.5 - 6.6	doublet of doublets (dd)	$J_{3,2} \approx 3.1$, $J_{3,7a} \approx 0.8$	Coupled to H-2 and a small long-range coupling to H-7a.
H-7	7.5 - 7.6	doublet (d)	$J_{7,6} \approx 8.5$	Ortho coupling to H-6.
H-4	7.6 - 7.7	doublet (d)	$J_{4,6} \approx 1.5$	Appears as a sharp singlet or a narrow doublet due to small meta coupling to H-6.
H-6	7.1 - 7.2	doublet of doublets (dd)	$J_{6,7} \approx 8.5$, $J_{6,4} \approx 1.5$	Coupled to its ortho neighbor H-7 and its meta neighbor H-4.

H- α	6.7 - 6.8	doublet of doublets (dd)	$J_{\alpha,\beta\text{-trans}} \approx 17.6$, $J_{\alpha,\beta\text{-cis}} \approx 10.9$	This is the characteristic pattern for a vinyl proton coupled to two diastereotopic geminal protons. [10]
H- β (trans)	5.7 - 5.8	doublet (d)	$J_{\beta\text{-trans},\alpha} \approx 17.6$	Trans coupling constants are significantly larger than cis. [10] [11]
H- β (cis)	5.2 - 5.3	doublet (d)	$J_{\beta\text{-cis},\alpha} \approx 10.9$	Cis coupling constants are smaller than trans. [10] [11]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show nine distinct signals, as all carbon atoms are in unique chemical environments.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~125	Typical chemical shift for the C2 carbon of an indole ring. [12]
C-3	~102	The C3 carbon is more shielded compared to C2.[12]
C-3a	~128	Bridgehead carbon adjacent to the nitrogen atom.[12]
C-4	~121	Aromatic CH carbon.
C-5	~131	Quaternary carbon attached to the electron-withdrawing vinyl group, shifting it downfield.
C-6	~123	Aromatic CH carbon.
C-7	~111	Aromatic CH carbon shielded by the nitrogen atom.
C-7a	~136	Bridgehead carbon, typically the most downfield of the indole ring carbons.[12]
C- α	~137	The α -carbon of the vinyl group, deshielded by the aromatic ring.
C- β	~113	The terminal β -carbon of the vinyl group.

Comparative Analysis: NMR vs. Other Techniques

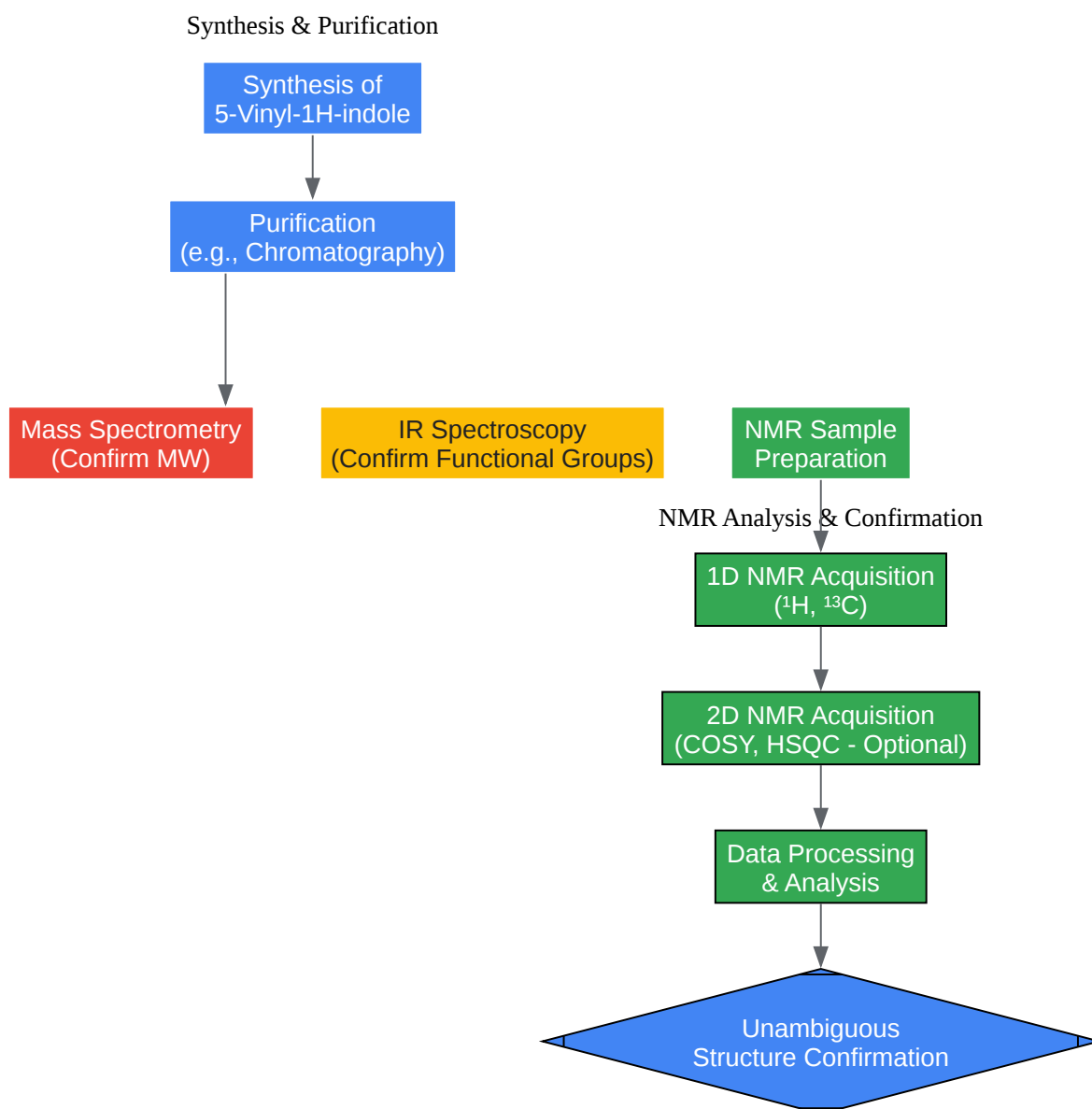
While NMR is the gold standard for complete structural elucidation, other techniques provide complementary information.

Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Complete C-H framework, atom connectivity, stereochemistry.	Unambiguous structure determination, non-destructive.	Lower sensitivity, requires higher sample concentration, more expensive instrumentation.
Mass Spectrometry (MS)	Molecular weight, elemental formula (with HRMS), fragmentation patterns.	Extremely high sensitivity (μg to ng), fast analysis.	Does not provide detailed connectivity or stereochemistry; isomers are often indistinguishable.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., N-H, C=C, aromatic C-H).	Fast, inexpensive, requires minimal sample preparation.	Provides limited information on the overall molecular skeleton; spectra can be complex.

This comparison underscores that while MS can confirm the molecular weight and IR can identify the key functional groups of **5-Vinyl-1H-indole**, only NMR can definitively prove the precise arrangement of atoms and the substitution pattern on the indole ring.

Workflow for Structural Confirmation

The logical process for confirming the structure of a synthesized compound like **5-Vinyl-1H-indole** is a multi-technique approach, with NMR at its core.



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Caption: Workflow from synthesis to unambiguous structural confirmation.

Conclusion

The comprehensive analysis of **5-Vinyl-1H-indole** by ^1H and ^{13}C NMR spectroscopy provides an unequivocal determination of its chemical structure. By understanding the principles behind chemical shifts and coupling constants, and by following rigorous experimental protocols, researchers can confidently interpret the resulting spectra. The detailed connectivity information derived from NMR, when used in conjunction with data from complementary techniques like mass spectrometry and IR spectroscopy, forms a self-validating system for structural elucidation that is essential for advancing research and development in chemistry and the pharmaceutical sciences.

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